molecular formula C11H17ClN2O2 B3176866 4-Hydrazinylphenyl pivalate hydrochloride CAS No. 1187927-89-4

4-Hydrazinylphenyl pivalate hydrochloride

Cat. No.: B3176866
CAS No.: 1187927-89-4
M. Wt: 244.72 g/mol
InChI Key: JHQIADUGILCEPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydrazinylphenyl pivalate hydrochloride is a chemical compound with the molecular formula C11H17ClN2O2 and a molecular weight of 244.72 g/mol . It is a derivative of pivalic acid and is often used in various chemical reactions and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinylphenyl pivalate hydrochloride typically involves the reaction of 4-hydrazinylphenol with pivaloyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the pivaloyl chloride. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of recyclable catalysts such as 4-(N,N-Dimethylamino)pyridine hydrochloride can further optimize the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinylphenyl pivalate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalyst

    Substitution: Sodium methoxide (NaOCH3), ammonia (NH3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Hydrazinylphenyl pivalate hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Hydrazinylphenyl pivalate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. It can also serve as a protecting group, stabilizing reactive intermediates during chemical synthesis .

Properties

IUPAC Name

(4-hydrazinylphenyl) 2,2-dimethylpropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-11(2,3)10(14)15-9-6-4-8(13-12)5-7-9;/h4-7,13H,12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQIADUGILCEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydrazinylphenyl pivalate hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Hydrazinylphenyl pivalate hydrochloride
Reactant of Route 3
Reactant of Route 3
4-Hydrazinylphenyl pivalate hydrochloride
Reactant of Route 4
Reactant of Route 4
4-Hydrazinylphenyl pivalate hydrochloride
Reactant of Route 5
Reactant of Route 5
4-Hydrazinylphenyl pivalate hydrochloride
Reactant of Route 6
Reactant of Route 6
4-Hydrazinylphenyl pivalate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.